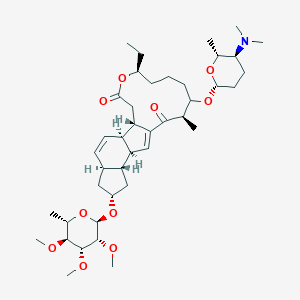

Spinosyn A

Description

Properties

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQTHAZUNRMPR-UYQKXTDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037598 | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Spinosyn A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0X10-11 kPA at 25 C (Spinosyn A) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light grey to white crystals | |

CAS No. |

131929-60-7 | |

| Record name | Spinosyn A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 C to 99.5 C | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spinosyn A discovery and origin from Saccharopolyspora spinosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Spinosyn A, a potent insecticidal macrolide derived from the actinomycete Saccharopolyspora spinosa. It details the initial isolation of the microorganism, the elucidation of the this compound biosynthetic pathway, methodologies for its production and analysis, and strategies for yield improvement.

Discovery and Origin of Saccharopolyspora spinosa

The journey of this compound began with the discovery of the bacterium that produces it. In 1982, soil samples were collected from a nonoperational sugar mill rum still in the Virgin Islands.[1] From these samples, a novel species of actinomycete was isolated and identified. This new species, named Saccharopolyspora spinosa, was first described by Mertz and Yao.[1][2] The genus Saccharopolyspora itself had been discovered in 1985 from isolates found in crushed sugarcane.[3]

S. spinosa is characterized as an aerobic, Gram-positive, nonacid-fast actinomycete.[3] It produces distinctive yellowish-pink aerial hyphae that form bead-like chains of spores. These spores are enclosed in a unique, hairy sheath, a key characteristic of the genus.[3] The discovery of this bacterium was a landmark in applied microbiology, as it led to the identification of a new family of bioactive compounds: the spinosyns.[1]

This compound: The Bioactive Metabolite

Saccharopolyspora spinosa produces a family of over 20 natural macrolide compounds known as spinosyns through aerobic fermentation.[3][4] The most abundant and insecticidally active of these are this compound and Spinosyn D.[5][6] A commercial insecticide product, Spinosad, is a mixture of this compound and Spinosyn D, typically in an 85:15 ratio.[2]

This compound is a complex macrolide featuring a 21-carbon tetracyclic lactone backbone.[5][7] This core structure is glycosylated with two deoxysugars: forosamine at position C-17 and tri-O-methylrhamnose at C-9.[5][8] The structural difference between this compound and Spinosyn D is a single methyl group at the C6 position of the polyketide backbone, which is present in Spinosyn D but not in this compound.[9][10]

Mode of Action

This compound exhibits a unique mode of action that sets it apart from other classes of insecticides. It primarily targets the insect's nervous system by acting as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[11][12] This binding occurs at a site distinct from that of other insecticides like neonicotinoids.[3] The interaction leads to the disruption of acetylcholine neurotransmission, causing hyperexcitation of the insect nervous system, which results in involuntary muscle contractions, tremors, paralysis, and ultimately, death.[3][12] Additionally, this compound has secondary effects as a γ-amino-butyric acid (GABA) neurotransmitter agonist.[3] This novel mechanism means that Spinosad has not been shown to cause cross-resistance to any other known insecticide.[3]

Quantitative Data

Insecticidal Activity of Spinosyns

The insecticidal potency of this compound is significant, particularly against lepidopteran pests. Its efficacy is often compared to synthetic pyrethroids.

| Compound | Test Species | Bioassay Method | LC50 (ppm) | Reference |

| This compound | Heliothis virescens (Tobacco budworm) | Diet Incorporation | 0.3 | [2] |

| Spinosad | Heliothis virescens (Tobacco budworm) | Larval Topical | 0.4 to 8.5 µg/g | [2] |

| Spinetoram | Plutella xylostella (Diamondback moth) | Leaf Dipping | 0.01 | [2] |

| Spinetoram | Spodoptera litura (Common cutworm) | Leaf Dipping | 1.17 | [2] |

Spinosad Production Yields in S. spinosa

Significant research has focused on improving Spinosad production through strain improvement and fermentation optimization. The following table summarizes yields from various strains.

| Strain Type | Strain Designation | Yield (mg/L or µg/mL) | Fold Increase (vs. WT/Parent) | Key Improvement Strategy | Reference |

| Wild Type | Wild Type | 309 mg/L | - | - | [4][13][14] |

| Wild Type | S. spinosa 1~5 | ~121 mg/L (calculated) | - | - | [7] |

| Wild Type | S. spinosa Co121 | 310.44 µg/mL | - | - | [15][16] |

| Wild Type | Wild Type | 57.76 mg/L (this compound) | - | - | [17] |

| UV Mutant | S. spinosa 4~6 | 268 mg/L | 1.21 | UV Mutagenesis & Rational Screening | [7] |

| UV Mutant | S. spinosa MUV | 244 mg/L (this compound) | 4.88 | UV Mutagenesis | [7] |

| Genome Shuffling | S. spinosa 4-7 | 547 mg/L | 2.0 | Genome Shuffling | [7][18] |

| Mutant | Mutant strain J78 | 1035 µg/mL | 3.33 | Mutagenesis & Medium Optimization | [15][16] |

| Genetic Engineering | S. spinosa-acuC | 105.02 mg/L (this compound) | 1.82 | Overexpression of acuC gene | [17] |

| Genetic Engineering | Duplication of 18-kb spn segment | 388 mg/L | 3.88 | Gene Duplication | [4] |

| Genetic Engineering | Sa. spinosa-spn | 693 mg/L | 1.24 | Overexpression of complete spn cluster | [4][13][14] |

| Genetic Engineering | Sa. spinosa-spn (Optimized Medium) | 920 mg/L | 1.98 | Overexpression & Medium Optimization | [4][13][14] |

| High-Yield Strain | WHU1107 | ~4100 mg/L | N/A | Mutagenesis | [19] |

Experimental Protocols

Isolation and Cultivation of S. spinosa

Objective: To cultivate S. spinosa from spores for subsequent fermentation.

Materials:

-

Solid Medium: Beef extract (1 g/L), Yeast extract (5 g/L), Glucose (10 g/L), Tryptone (3 g/L), MgSO₄ (2 g/L), Agar (20 g/L), pH 7.4.[4]

-

Liquid Seed Medium: Cornstarch (15 g/L), Mannitol (20 g/L), Cottonseed meal (20 g/L), Yeast extract (15 g/L), Soybean meal (15 g/L), L-tyrosine (1 g/L), MgSO₄ (2 g/L), (NH₄)₂SO₄ (0.5 g/L), pH 7.0.[4]

Protocol:

-

Culture S. spinosa on the solid medium at 28°C to induce spore formation.[4]

-

Aseptically transfer fresh spores to the liquid seed medium.

-

Incubate the liquid culture at 28°C for 3 days with agitation (e.g., 250 rpm).[4][19] This seed culture is then used to inoculate the fermentation medium.

Fermentation for Spinosad Production

Objective: To produce Spinosyns via aerobic fermentation.

Materials:

-

Fermentation Medium (example): Glucose (8g/100mL), Cottonseed meal (2g/100mL), Protein powder (1g/100mL), Yeast powder (0.5g/100mL), Trisodium citrate (0.4g/100mL), Dipotassium hydrogen phosphate (0.2g/100mL), Calcium carbonate (0.3g/100mL), Ammonium sulfate (0.2g/100mL), Rapeseed oil (5g/100mL), pH 7.0.[19]

-

Optimized Medium (example): Mannitol (98.0 g/L), Cottonseed flour (43.0 g/L), Corn steep liquor (12.9 g/L), KH₂PO₄ (0.5 g/L), CaCO₃ (3.0 g/L), pH 7.0.[15]

Protocol:

-

Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v).[19]

-

Conduct aerobic fermentation at 28°C with constant agitation (e.g., 250 rpm) for 7 to 12 days.[4][19]

-

Monitor the production of Spinosyns throughout the fermentation process using analytical techniques like HPLC.

Isolation and Purification of this compound

Objective: To extract and purify Spinosyns from the fermentation broth.

Protocol:

-

Extraction: Adjust the pH of the culture broth to 5.0. Mix 1 ml of the broth with 2 ml of acetonitrile, vortex for 10-15 minutes, and centrifuge to pellet the cells.[20] An alternative is to extract the whole broth with acetone/n-hexane (1:2, v/v) under neutral to weak basic conditions.[21]

-

Filtration: Filter the supernatant through a 0.22-µm syringe filter to remove any remaining particulate matter.[20]

-

Clean-up (Solid Phase Extraction): For complex samples, a clean-up step is necessary. This can be achieved using connected chromatography cartridges, such as trimethylaminopropyl-silanized silica gel and ethylenediamine-N-propylsilanized silica gel, to remove interfering substances.[21]

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound and D in an extract.

Protocol:

-

Apparatus: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector set to 250 nm.[22]

-

Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particles).[22]

-

Mobile Phase (Isocratic): A mixture of methanol, acetonitrile, and ammonium acetate solution (e.g., 40:40:20 v/v/v).[22]

-

Standard Preparation: Prepare a calibration solution of Spinosad standard of known purity (e.g., 25 mg in 100 ml methanol).[22]

-

Sample Preparation: Dissolve the purified extract in methanol.

-

Analysis: Inject 20 µL of the sample and standards. The retention times for this compound and D are approximately 9.0 and 12.0 minutes, respectively, under typical conditions.[22]

-

Quantification: Calculate the concentration of this compound and D in the sample by comparing their peak areas to the standard curve generated from the calibration solution. The total Spinosad concentration is the sum of the individual concentrations of this compound and D.[21]

Biosynthesis and Genetic Basis

The biosynthesis of this compound is a complex process encoded by a large gene cluster.

The Spinosyn (spn) Gene Cluster

The majority of the genes required for spinosyn biosynthesis are located in a contiguous 74-kb region of the S. spinosa genome, known as the spn cluster.[5][10][23] This cluster contains:

-

Five large genes (spnA-E): These encode a Type I polyketide synthase (PKS), which is responsible for assembling the 21-carbon tetracyclic lactone core.[5][10]

-

Fourteen other genes: These are involved in the modification of the macrolactone, as well as the synthesis, modification, and attachment of the forosamine and rhamnose sugars.[5][10]

-

Key enzymes: Detailed studies have identified specific enzymes within the pathway, such as SpnF, a Diels-Alderase, and SpnL, which catalyzes a Rauhut-Currier reaction, both critical for forming the tetracyclic core.[24] The tri-O-methylation of the rhamnose sugar is catalyzed sequentially by three S-adenosyl-L-methionine (SAM) dependent methyltransferases: SpnI (2'-O-MT), SpnK (3'-O-MT), and SpnH (4'-O-MT).[8]

Interestingly, four genes essential for rhamnose biosynthesis are located outside of this main cluster.[5][10]

Strain Improvement through Genetic Engineering

The understanding of the spn gene cluster has enabled targeted genetic engineering to increase Spinosad yields. Overexpressing the entire 74-kb spn gene cluster in S. spinosa using CRISPR/Cas9-mediated cloning resulted in a 124% increase in production.[4][13] Further yield enhancements have been achieved by duplicating specific genes involved in the early steps of deoxysugar biosynthesis.[5]

Visualizations

This compound Biosynthetic Pathway

Caption: High-level overview of the this compound biosynthetic pathway in S. spinosa.

Workflow for Strain Improvement and Production

Caption: General experimental workflow for Spinosad production improvement.

This compound Neuronal Mode of Action

Caption: Simplified signaling pathway for the insecticidal action of this compound.

References

- 1. Saccharopolyspora spinosa - Cultivar Magazine [revistacultivar.com]

- 2. scispace.com [scispace.com]

- 3. Spinosad - Wikipedia [en.wikipedia.org]

- 4. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. A New Medium for Improving Spinosad Production by Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of acuC on the growth development and spinosad biosynthesis of Saccharopolyspora spinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN113444659A - Saccharopolyspora spinosa for high yield of spinosad - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. ppqs.gov.in [ppqs.gov.in]

- 23. ovid.com [ovid.com]

- 24. thieme-connect.de [thieme-connect.de]

The Architecture of a Potent Insecticide: A Technical Guide to the Structure Elucidation and Chemical Properties of Spinosyn A

For Researchers, Scientists, and Drug Development Professionals

Spinosyn A is a complex macrocyclic lactone and a principal active component of the bioinsecticide Spinosad. Derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, its unique structure is responsible for its potent and specific insecticidal activity. This technical guide provides an in-depth look at the methodologies used to elucidate its intricate structure and a comprehensive overview of its chemical properties.

Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound was established primarily through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) playing pivotal roles.[1] The elucidation process involves isolating the compound, determining its molecular formula and weight, and then meticulously piecing together its atomic connectivity and stereochemistry.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was the cornerstone of the structure elucidation process. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments were employed to map the complete carbon skeleton and the sequence of proton environments.[2][3] This allowed for the unambiguous assignment of the complex tetracyclic core and the attached forosamine and rhamnose sugar moieties.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments provided critical information about the molecule's fragmentation pattern, revealing the nature of its constituent parts, particularly the sequential loss of its two sugar units.

-

X-ray Crystallography: While NMR and MS provided the bulk of the structural information, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Though less cited in the initial elucidation, this technique provides absolute confirmation of stereochemistry.

Diagram 1: this compound Structure Elucidation Workflow

A flowchart of the key stages in the structure elucidation of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its formulation, environmental fate, and biological activity. It is a crystalline solid with very low volatility and poor solubility in water, but it is readily soluble in many organic solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₅NO₁₀ | [4] |

| Molecular Weight | 732.0 g/mol | [4] |

| Appearance | Light grey to white crystalline solid | [4] |

| Melting Point | 84 - 99.5 °C | [4] |

| Vapor Pressure | 2.4 x 10⁻¹⁰ mm Hg (at 25°C) | [4] |

| Water Solubility | 89.4 mg/L (ppm) | [4] |

| Organic Solvent Solubility | Methanol: 19.0 g/mL; Acetone: 16.8 g/mL | [4] |

| Octanol-Water Partition Coeff. (log Kₒw) | 2.8 (at pH 5) | [4] |

| Stability | Relatively stable to hydrolysis at pH 5 and 7. Degrades via photolysis and microbial action. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The complexity of the this compound molecule results in a crowded NMR spectrum. Full assignment requires a combination of 1D and 2D techniques. A key distinguishing signal in the ¹H NMR spectrum is a doublet observed at 5.87 ppm.[2][3]

Table 2: Key Spectroscopic Data for this compound

| Technique | Parameter | Key Data Points | Reference(s) |

| ¹H NMR | Solvent | CDCl₃ | [2][3] |

| Frequency | 500 MHz | [2][3] | |

| Characteristic Signal | Doublet at 5.87 ppm | [2][3] | |

| ¹³C NMR | Solvent | CDCl₃ | [2][3] |

| Frequency | 125.70 MHz | [2] | |

| Mass Spec. | Ionization | Electrospray (ESI) | |

| [M+H]⁺ (Precursor Ion) | m/z 732.6 | ||

| Key Product Ions | m/z 590.5 (Loss of Forosamine), m/z 142.2 (Forosamine fragment) |

Mass Spectrometry Fragmentation

Under tandem mass spectrometry (ESI-MS/MS) conditions, the protonated this compound molecule ([M+H]⁺ at m/z 732.6) undergoes characteristic fragmentation. The primary cleavage event is the loss of the forosamine sugar moiety, a key diagnostic feature.

Diagram 2: Primary Mass Spectrometry Fragmentation of this compound

Initial fragmentation of this compound involves the loss of the forosamine sugar.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the analysis of this compound. The following protocols are representative of standard analytical procedures.

Protocol 1: Separation of Spinosyns A and D by HPLC

This method is used to isolate this compound from Spinosyn D, its co-occurring analogue in Spinosad.

-

System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10-20 µL of sample dissolved in mobile phase.

-

Expected Retention Times: this compound (~62 minutes) and Spinosyn D (~76 minutes).[2]

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the general steps for acquiring NMR data for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Spectrometer: Utilize a 500 MHz (or higher) NMR spectrometer.[2][3]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

2D NMR Acquisition (COSY, HSQC, HMBC):

Protocol 3: LC-MS/MS Analysis

This method is for the sensitive detection and quantification of this compound in various sample matrices.[5]

-

System: Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm).

-

Mobile Phase:

-

Gradient Elution: Run a gradient from low to high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.[5]

-

MS Detection:

-

Mode: Positive Ion Electrospray (ESI+).

-

Analysis: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the precursor ion (m/z 732.6) to a characteristic product ion (e.g., m/z 142.2).[5]

-

Structural Comparison: this compound vs. Spinosyn D

Spinosad is a mixture of this compound and its analogue, Spinosyn D. The two compounds are structurally very similar, differing only by a single methyl group on the tetracyclic core. This minor structural change, however, can influence their biological activity and physical properties.

Diagram 3: Structural Difference Between this compound and D

This compound and D differ by the substituent at the C6 position of the aglycone.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Quantitative NMR for detection of spinosad residues in agricultural soils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00356C [pubs.rsc.org]

- 4. This compound | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Natural Variants of Spinosyn A from Saccharopolyspora spinosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyns, a class of potent and commercially significant insecticides, are complex macrolides produced by the soil actinomycete Saccharopolyspora spinosa. The primary active ingredients, Spinosyn A and Spinosyn D, are accompanied by a diverse array of naturally occurring variants. This technical guide provides an in-depth overview of these natural variants of this compound, focusing on their biosynthesis, structural diversity, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further research and exploitation of these valuable bio-insecticides.

Introduction

Saccharopolyspora spinosa, a Gram-positive bacterium first isolated from a soil sample in the Caribbean, is the natural producer of the spinosyn family of insecticides.[1] These secondary metabolites are characterized by a unique tetracyclic lactone core, to which two deoxy sugars, D-forosamine and tri-O-methyl-L-rhamnose, are attached.[2][3] The commercial product, spinosad, is a mixture of the two most abundant and insecticidally active congeners, this compound and Spinosyn D.[4] However, fermentation of wild-type S. spinosa yields a complex mixture of over 20 structurally related spinosyns, often referred to as spinosyn factors, which differ in the methylation patterns of the sugars and the polyketide backbone, as well as other minor structural modifications.[2][4]

Understanding the full spectrum of these natural variants is crucial for several reasons. Firstly, minor variants may possess unique insecticidal activities or different spectra of activity compared to the major components. Secondly, knowledge of their structures provides valuable insights into the biosynthetic capabilities of S. spinosa, which can be harnessed for the generation of novel spinosyn analogues through metabolic engineering. Finally, a comprehensive understanding of the product profile is essential for process optimization and quality control in the industrial production of spinosad.

Quantitative Analysis of this compound and its Natural Variants

The production of spinosyns is a complex process influenced by fermentation conditions and the genetic background of the S. spinosa strain. While this compound and D are the predominant factors, numerous other variants are produced at lower concentrations. The following tables summarize the available quantitative data for spinosyn production in wild-type and mutant strains of S. spinosa.

| Spinosyn Variant | Wild-Type Strain Yield (mg/L) | Relative Abundance (%) | Reference(s) |

| This compound | 50 - 309 | ~85% | [5][6] |

| Spinosyn D | 27 - 54 | ~15% | [5][6] |

| Minor Variants (B, C, E-W, etc.) | Not typically quantified individually | Trace amounts | [4] |

Table 1: Spinosyn Production in Wild-Type Saccharopolyspora spinosa

Note: Yields can vary significantly depending on the specific wild-type isolate and fermentation conditions.

Strain improvement programs, utilizing mutagenesis and metabolic engineering, have led to substantial increases in spinosad titers. These efforts have primarily focused on enhancing the production of this compound and D.

| Strain | This compound Yield (mg/L) | Spinosyn D Yield (mg/L) | Total Spinosad Yield (mg/L) | Fold Increase vs. Wild-Type | Reference(s) |

| Wild-Type | 50 | 27 | 77 | - | [6] |

| S. spinosa MUV (UV mutagenesis) | 244 | 129 | 373 | 4.8 | [6] |

| Engineered S. spinosa MUV | 372 | 217 | 589 | 7.6 | [6] |

| S. spinosa 4~6 (mutant) | - | - | 268 | 2.2 (vs. parent) | [5] |

| S. spinosa 4-7 (genome shuffled) | - | - | 547 | 4.4 (vs. original) | [7] |

| Engineered Sa. spinosa-spn | - | - | 693 | 2.2 (vs. wild-type) | [4] |

| Optimized Sa. spinosa-spn | - | - | 920 | 3.0 (vs. wild-type) | [4] |

Table 2: Spinosad Production in Mutant and Engineered Strains of Saccharopolyspora spinosa

Biosynthesis of this compound and its Variants

The biosynthesis of spinosyns is a complex process orchestrated by a large gene cluster, designated as the spn cluster, which spans approximately 74 kb of the S. spinosa genome.[2][8] The generation of the diverse array of natural spinosyn variants is a result of the activities of the core biosynthetic machinery and a suite of tailoring enzymes.

The Spinosyn Biosynthetic Pathway

The biosynthesis can be broadly divided into three main stages:

-

Polyketide Backbone Synthesis: The 21-carbon tetracyclic lactone core is assembled by a type I polyketide synthase (PKS) complex, encoded by five large genes (spnA, spnB, spnC, spnD, and spnE).[4]

-

Aglycone Modification: Following the initial cyclization of the polyketide chain, a series of tailoring enzymes, including oxidases and cyclases encoded by genes such as spnF, spnJ, spnL, and spnM, are responsible for the formation of the characteristic cross-linked tetracyclic core of the spinosyn aglycone.[9]

-

Glycosylation and Sugar Modification: The aglycone is subsequently glycosylated with two deoxy sugars: L-rhamnose and D-forosamine. The genes responsible for the synthesis of these sugars and their attachment to the aglycone are also located within the spn cluster. Further diversity is introduced by methyltransferases (spnH, spnI, spnK) that modify the hydroxyl groups of the rhamnose moiety.[10]

The generation of Spinosyn D, for instance, differs from this compound by the methylation of the C6 position on the polyketide backbone.[11] Other minor variants arise from incomplete or alternative methylation of the rhamnose sugar, modifications to the forosamine sugar, or alterations to the polyketide backbone itself.

Caption: Generalized biosynthetic pathway of this compound and its variants.

Experimental Protocols

Fermentation of Saccharopolyspora spinosa

A typical fermentation protocol for the production of spinosyns is as follows:

-

Strain Activation and Seed Culture: A stock culture of S. spinosa is used to inoculate a seed medium. The seed culture is incubated for 2-3 days to obtain a sufficient biomass.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable fermentation medium. A common medium composition is provided in Table 3. The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, and aeration.

| Component | Concentration (g/L) |

| Glucose | 60 |

| Cottonseed Meal | 40 |

| Soybean Meal | 15 |

| Corn Steep Powder | 10 |

| Yeast Extract Powder | 4 |

| Soybean Oil | 12.5 |

| NaH2PO4 | 2 |

| FeSO4 | 0.05 |

| CaCO3 | 5 |

Table 3: Example of a Fermentation Medium for Spinosyn Production

Extraction and Purification of Spinosyns

-

Extraction: The fermentation broth is typically acidified and then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude extract is then subjected to a series of chromatographic steps to separate the different spinosyn factors. This may include solid-phase extraction (SPE), column chromatography on silica gel or other stationary phases, and preparative high-performance liquid chromatography (HPLC).

Analytical Characterization of Spinosyn Variants

The identification and quantification of spinosyn variants are primarily achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detection.

-

HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a buffer such as ammonium acetate, is employed for separation.

-

Detection: UV detection is typically performed at 250 nm.

-

-

LC-MS/MS Analysis: For structural elucidation and sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns are used to identify and confirm the structures of the different spinosyn variants.

-

Caption: Experimental workflow for spinosyn variant analysis.

Conclusion

The natural products of Saccharopolyspora spinosa represent a rich source of chemical diversity with significant insecticidal applications. While this compound and D are the most well-characterized and abundant components, a deeper understanding of the minor natural variants is essential for unlocking the full potential of this microbial system. Advances in analytical techniques and metabolic engineering are paving the way for the discovery and production of novel spinosyn analogues with improved properties. This guide provides a foundational resource for researchers to build upon in their efforts to explore and exploit the fascinating world of spinosyns.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Saccharopolyspora spinosa - Cultivar Magazine [revistacultivar.com]

- 4. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of this compound and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genes for the biosynthesis of spinosyns: applications for yield improvement in Saccharopolyspora spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of Permethylated Rhamnose and Characterization of the Functions of SpnH, SpnI, and SpnK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spinosyn A: An In-depth Technical Guide to its Neurotoxic Mechanism in Insect Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn A, a principal active component of spinosad insecticides, exhibits potent neurotoxicity in a wide range of insect species. Its unique mode of action, primarily targeting the insect nervous system, has established it as a valuable tool in integrated pest management programs. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, focusing on its interactions with primary and secondary neuronal targets. We delve into the allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and the effects on GABA-gated chloride channels. This document summarizes key quantitative data, presents detailed experimental protocols for seminal studies, and provides visual representations of the elucidated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound is a macrocyclic lactone produced by the soil actinomycete Saccharopolyspora spinosa. Its insecticidal properties stem from its potent activity on the insect central nervous system, leading to a cascade of events culminating in paralysis and death.[1] The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in insects.[2][3] Notably, this compound interacts with a site on the nAChR that is distinct from the binding site of acetylcholine and other nicotinic agonists like neonicotinoids, classifying it as an allosteric modulator.[2][4] This unique binding site contributes to its favorable safety profile in non-target organisms and its effectiveness against insect populations resistant to other insecticide classes. In addition to its primary action on nAChRs, this compound has been shown to have secondary effects on GABA-gated chloride channels, further contributing to its neurotoxic profile.[5] This guide will explore these mechanisms in detail, providing the quantitative data and methodological insights necessary for advanced research and development.

Primary Target: Nicotinic Acetylcholine Receptor (nAChR)

The principal mechanism of this compound's neurotoxicity is the hyperexcitation of the insect nervous system through the modulation of nAChRs.[6]

Allosteric Modulation of the α6 Subunit

Genetic and electrophysiological studies have pinpointed the α6 subunit of the insect nAChR as the specific target for this compound.[4][7] this compound acts as a positive allosteric modulator, meaning it binds to a site topographically distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to its natural ligand.[4] This modulation results in prolonged activation of the nAChR, leading to an uncontrolled influx of cations and sustained neuronal depolarization.[6] At low doses, however, this compound can also act as an antagonist of the nAChR, reducing the cholinergic response.

Quantitative Effects on nAChR Function

The following table summarizes key quantitative data regarding the interaction of this compound and related compounds with insect nAChRs.

| Parameter | Value | Insect Species | Receptor/Neuron Type | Experimental Method | Reference(s) |

| Acetylcholine EC50 | 0.88 µM | Apis mellifera (Honeybee) | α6 nAChR expressed in Xenopus oocytes | Two-Electrode Voltage Clamp | [8][9] |

| This compound-induced Current | Inward baseline current shift of 0.7 nA at 30 nM | Periplaneta americana (American Cockroach) | Isolated central nervous system neurons | Single-Electrode Voltage Clamp | [6] |

| Effective Concentration for Symptoms | ~20 nM (internal aqueous concentration) | Periplaneta americana (American Cockroach) | In vivo | Radiotracer Measurement | [6] |

Secondary Target: GABA-Gated Chloride Channel

In addition to its primary action on nAChRs, this compound also modulates the function of GABA-gated chloride channels, which are critical for inhibitory neurotransmission in the insect central nervous system.

Irreversible Channel Gating

Studies on neurons from the American cockroach (Periplaneta americana) have demonstrated that this compound can elicit an irreversible current through GABA-gated chloride channels at nanomolar concentrations.[5] This effect is independent of the presence of GABA and leads to a persistent influx of chloride ions, which can disrupt the normal inhibitory signaling in the neuron.

Quantitative Effects on GABA Receptor Function

The following table presents quantitative data on the effects of this compound on GABA-gated chloride channels.

| Parameter | Value | Insect Species | Neuron Type | Experimental Method | Reference(s) |

| Concentration for Irreversible Current | > 1 nM | Periplaneta americana (American Cockroach) | Small-diameter central nervous system neurons | Whole-Cell Patch Clamp | [5] |

Downstream Neurotoxic Effects

The persistent activation of nAChRs and modulation of GABA receptors by this compound trigger a cascade of downstream events that ultimately lead to insect paralysis and death.

Neuronal Hyperexcitation and Paralysis

The sustained depolarization of neurons due to excessive cation influx through nAChRs leads to uncontrolled firing of action potentials.[6] This neuronal hyperexcitation manifests as tremors and involuntary muscle contractions in the insect.[7] As the neuronal dysfunction progresses, it leads to paralysis and eventual death.

Cellular Stress and Dysfunction

Recent studies in Drosophila melanogaster have revealed that even low doses of spinosad can trigger a cellular stress response. This includes lysosomal and mitochondrial dysfunction, as well as an increase in reactive oxygen species (ROS), contributing to the overall neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the neurotoxic mechanism of this compound.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of spinosad on nAChRs expressed in Xenopus oocytes.

Objective: To measure the effect of this compound on the function of specific insect nAChR subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect nAChR subunit(s) of interest (e.g., α6)

-

Nuclease-free water

-

Recording chamber

-

Perfusion system

-

TEVC amplifier and data acquisition system

-

Microelectrode puller

-

Glass capillaries

-

3 M KCl for filling microelectrodes

-

Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.3)

-

Acetylcholine solutions of varying concentrations

-

This compound stock solution (e.g., 10 mM in DMSO) and working solutions

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a mature female Xenopus laevis. Treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the nAChR subunit(s) and incubate for 2-5 days to allow for receptor expression.

-

Microelectrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -60 mV.

-

Perfusion: Continuously perfuse the oocyte with the recording solution.

-

Data Acquisition:

-

To determine the EC50 of acetylcholine, apply increasing concentrations of ACh and record the resulting current.

-

To assess the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for a defined period (e.g., 5 minutes).

-

Co-apply acetylcholine and this compound and record the current response.

-

Wash the oocyte with recording solution between applications.

-

-

Data Analysis: Analyze the current traces to determine changes in amplitude, kinetics, and dose-response relationships.

In Vivo Insect Neurotoxicity Assay

This protocol is a general guideline for assessing the neurotoxic effects of this compound on an insect species like Heliothis virescens.

Objective: To determine the lethal dose (LD50) of this compound.

Materials:

-

Third-instar larvae of Heliothis virescens

-

This compound technical grade

-

Acetone or other suitable solvent

-

Microsyringe or topical applicator

-

Petri dishes with artificial diet

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Dose Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Topical Application: Apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual larvae. A control group should be treated with the solvent only.

-

Incubation: Place each treated larva in a separate petri dish containing artificial diet.

-

Observation: Incubate the larvae under controlled conditions and assess mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Use probit analysis to calculate the LD50 value and its confidence intervals.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound's neurotoxicity in insects is a multifaceted process primarily driven by its unique allosteric modulation of the α6 nicotinic acetylcholine receptor subunit, leading to neuronal hyperexcitation. Its secondary action on GABA-gated chloride channels further contributes to this effect. The detailed molecular interactions and downstream consequences, including cellular stress, provide a comprehensive picture of its potent insecticidal activity. The experimental protocols and quantitative data presented in this guide offer a solid foundation for future research into the refinement of spinosyn-based insecticides, the management of insect resistance, and the development of novel pest control strategies. A thorough understanding of these mechanisms is paramount for the continued effective and safe use of this important class of insecticides.

References

- 1. Studies on the mode of action of spinosad : Insect symptoms and physiological correlates | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cotton.org [cotton.org]

- 7. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spinosyn A: An In-depth Technical Guide to its Ecological Role and Natural Function in Soil Microbes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinosyn A, a major component of spinosad, is a widely used insecticide derived from the soil actinobacterium Saccharopolyspora spinosa. While its insecticidal properties are well-documented, its natural ecological role and function within the complex soil microbial community are less understood. This technical guide synthesizes the current scientific understanding of this compound's ecological significance, focusing on its biosynthesis, its impact on soil microbial communities and their functions, and the potential competitive advantages it may confer to its producing organism. This document provides an overview of quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this area.

Introduction: this compound in the Soil Ecosystem

This compound is a macrocyclic lactone, a secondary metabolite produced by the Gram-positive bacterium Saccharopolyspora spinosa, which was first isolated from a soil sample in 1982[1]. As a secondary metabolite, this compound is not directly involved in the normal growth or reproduction of the organism but is thought to provide a selective advantage in its natural habitat[2][3]. The soil environment is a complex and competitive ecosystem, and the production of bioactive compounds like this compound is a common strategy for survival and niche establishment[2]. This guide explores the multifaceted ecological role of this compound, moving beyond its insecticidal application to understand its function in the microbial world.

Biosynthesis of this compound

The production of this compound by Saccharopolyspora spinosa is a complex process encoded by a large gene cluster (the spn gene cluster)[3]. The biosynthesis can be broadly divided into three main stages:

-

Polyketide Backbone Formation: A type I polyketide synthase (PKS) complex constructs the 21-carbon polyketide backbone of the molecule[3].

-

Sugar Moiety Synthesis: Two deoxy-sugars, forosamine and tri-O-methylrhamnose, are synthesized through dedicated enzymatic pathways[3].

-

Glycosylation and Modification: The sugar moieties are attached to the polyketide backbone, followed by a series of tailoring reactions, including methylation, to yield the final this compound molecule.

The regulation of the spn gene cluster is intricate and can be influenced by various environmental and nutritional factors. Overexpression of the complete spn gene cluster has been shown to significantly increase spinosad yield, indicating that the biosynthetic machinery is a key control point for production[3].

Ecological Role and Natural Function

The primary known ecological function of this compound is its potent insecticidal activity, which likely serves to protect Saccharopolyspora spinosa from predation by soil-dwelling insects and other microarthropods[4][5]. However, its role in mediating interactions with other microorganisms is an area of active investigation.

Competitive Advantage in the Soil Microbiome

The production of secondary metabolites with antimicrobial properties is a common strategy for bacteria to compete for resources and space in the soil. While the primary target of this compound appears to be insects, it may also play a role in structuring the local microbial community. Some studies suggest that spinosad has a limited negative impact on beneficial soil bacteria and fungi at recommended field application rates, indicating a degree of selectivity[6][7]. However, at higher concentrations, it can have inhibitory effects on certain microbial populations and their enzymatic activities[6]. This suggests that Saccharopolyspora spinosa may use this compound to create a zone of influence, potentially inhibiting the growth of competing microbes.

Impact on Soil Microbial Community Structure and Function

The introduction of any bioactive compound into the soil can alter the delicate balance of the microbial ecosystem. Studies on the effects of spinosad on soil microbes have shown varied results, often dependent on the concentration applied and the specific microbial groups being investigated.

Quantitative Data on Spinosad's Impact on Soil Microbes and Enzymes

| Parameter | Organism/Enzyme | Concentration | Effect | Reference |

| Dissipation Half-Life (DT50) | Soil Microbes | Field Dosage | 1.11 - 2.21 days | Telesiński et al., 2015[6][7] |

| Dehydrogenase Activity | Soil Microbes | Recommended Dosage | No significant long-term threat | Telesiński et al., 2015[6] |

| 5x, 10x, 25x Dosage | Inhibition | Telesiński et al., 2015[6] | ||

| Alkaline Phosphatase Activity | Soil Microbes | Recommended Dosage | No significant long-term threat | Telesiński et al., 2015[6] |

| 5x, 10x, 25x Dosage | Inhibition | Telesiński et al., 2015[6] | ||

| Acid Phosphatase Activity | Soil Microbes | Recommended Dosage | No significant long-term threat | Telesiński et al., 2015[6] |

| 5x, 10x, 25x Dosage | Inhibition | Telesiński et al., 2015[6] | ||

| Urease Activity | Soil Microbes | Recommended Dosage | No significant long-term threat | Telesiński et al., 2015[6] |

| 5x, 10x, 25x Dosage | Inhibition | Telesiński et al., 2015[6] |

These data indicate that while spinosad is biodegradable, high concentrations can disrupt key soil enzyme activities that are crucial for nutrient cycling.

Signaling Pathways in Soil Microbes

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on defined signaling pathways within soil microbial communities, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. While it is plausible that a complex molecule like this compound could interfere with these signaling cascades, further research is required to elucidate any such interactions.

A hypothetical interaction is depicted below, illustrating potential points of influence for future investigation.

References

- 1. Saccharopolyspora spinosa - Wikipedia [en.wikipedia.org]

- 2. Saccharopolyspora spinosa - Cultivar Magazine [revistacultivar.com]

- 3. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. THE SIDE-EFFECT OF ORGANIC INSECTICIDE SPINOSAD ON BIOCHEMICAL AND MICROBIOLOGICAL PROPERTIES OF CLAY SOIL [jeeng.net]

Preliminary Toxicity Profile of Spinosyn A in Non-Target Organisms: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn A is a primary active component of spinosad, a widely used insecticide derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2] Its novel mode of action, targeting the insect nervous system, provides effective control against a broad spectrum of pests.[2][3] However, a thorough understanding of its potential impact on non-target organisms is crucial for its safe and sustainable use. This technical guide provides a comprehensive overview of the preliminary toxicity studies of this compound on various non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural workflows.

Data Presentation: Quantitative Toxicity of Spinosad

The following tables summarize the acute and chronic toxicity data for spinosad, of which this compound is the main component, across a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of Spinosad to Aquatic Organisms

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96-hour LC50 | 30 ppm | 96 hours | [4] |

| Lepomis macrochirus | Bluegill Sunfish | 96-hour LC50 | 5.94 ppm | 96 hours | [4] |

| Cyprinodon variegatus | Sheepshead Minnow | 96-hour LC50 | 7.9 ppm | 96 hours | [4] |

| Daphnia magna | Water Flea | 48-hour EC50 | 14 ppm | 48 hours | [4] |

| Daphnia magna | Water Flea | EC50 | 4.1 µg/L | 48 hours | [5] |

| Daphnia magna | Water Flea | EC50 | 9.3 µg/L | 7 days | [5] |

| Crassostrea virginica | Eastern Oyster | 96-hour EC50 | 0.3 ppm | 96 hours | [4] |

| Palaemonetes pugio | Grass Shrimp | 96-hour LC50 | >9.76 ppm | 96 hours | [4] |

| Navicula pelliculosa | Freshwater Diatom | EC50 | 0.09 ppm | - | [4] |

| Skeletonema costatum | Marine Diatom | EC50 | 0.23 ppm | - | [4] |

Table 2: Acute Toxicity of Spinosad to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value | Exposure Route | Reference |

| Apis mellifera | Honey Bee | 48-hour LD50 | 0.0029 µ g/bee | Contact | [4] |

| Eisenia fetida | Earthworm | - | Moderately toxic | - | [6] |

Note: While spinosad is highly toxic to bees upon direct contact, dried residues on foliage show minimal harmful effects.[6][7]

Table 3: Acute and Subchronic Toxicity of Spinosad to Avian Species

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference |

| Colinus virginianus | Northern Bobwhite Quail | Acute Dietary LC50 | >5156 ppm | 5 days | [4] |

| Anas platyrhynchos | Mallard Duck | Acute Dietary LC50 | >5156 ppm | 5 days | [4] |

| Colinus virginianus | Northern Bobwhite Quail | Reproductive NOEC | 550 ppm | - | [4] |

| Anas platyrhynchos | Mallard Duck | Reproductive NOEC | 550 ppm | - | [4] |

Table 4: Acute and Chronic Toxicity of Spinosad to Mammals

| Species | Endpoint | Value | Reference |

| Rat (male) | Acute Oral LD50 | 3738 mg/kg | [8] |

| Rat (female) | Acute Oral LD50 | >5000 mg/kg | [8] |

| Rabbit | Acute Dermal LD50 | >5000 mg/kg | [8] |

| Rat | Acute Inhalation LC50 | >5.18 mg/L | [8] |

| Dog | 1-Year Dietary NOEL | - | [6] |

| Rat | 2-Year Dietary NOEL | 2.4 mg/kg/day | [8] |

| Mouse | 18-Month Oncogenicity NOEL | 11 mg/kg/day | [9] |

NOEL: No Observed Effect Level

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. The following protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Aquatic Toxicity Testing: Fish Acute Toxicity Test (Based on OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species. Other species like Bluegill sunfish (Lepomis macrochirus) or Sheepshead minnow (Cyprinodon variegatus) are also utilized.[4]

-

Methodology:

-

Acclimation: Healthy, juvenile fish are acclimated to laboratory conditions for at least 12 days.

-

Test Chambers: Fish are placed in glass test chambers containing dechlorinated, aerated water at a constant temperature.

-

Exposure: A range of concentrations of this compound, including a control group (no substance), are introduced into the test chambers. A semi-static or flow-through system is often used to maintain the test concentrations.

-

Duration: The exposure period is 96 hours.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

-

2. Terrestrial Toxicity Testing: Honey Bee Acute Contact Toxicity Test (Based on OECD Guideline 214)

-

Objective: To determine the acute contact median lethal dose (LD50) of a substance to adult worker honey bees (Apis mellifera).

-

Methodology:

-

Test Bees: Young, healthy adult worker bees from a queen-right colony are used.

-

Dose Preparation: A series of graded doses of this compound dissolved in a suitable solvent (e.g., acetone) are prepared.

-

Application: A small, precise volume of the test solution is applied directly to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the solvent only.

-

Holding Conditions: The treated bees are held in cages at a controlled temperature and humidity and provided with a sucrose solution.

-

Duration: The observation period is typically 48 hours, with mortality checks at 4, 24, and 48 hours.

-

Data Analysis: The LD50 is calculated based on the observed mortality at each dose level.

-

3. Avian Toxicity Testing: Acute Dietary Toxicity Test (Based on OECD Guideline 205)

-

Objective: To determine the concentration of a substance in the diet that is lethal to 50% (LC50) of the test birds over an 8-day period.

-

Test Organism: Northern Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) are standard species.[4]

-

Methodology:

-

Acclimation: Young birds are acclimated to the housing and diet.

-

Diet Preparation: The test diet is prepared by mixing this compound into the basal feed at various concentrations.

-

Exposure: Birds are offered the treated feed for 5 days, followed by a 3-day observation period with untreated feed.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50 is determined from the mortality data at the end of the 8-day period.

-

Mandatory Visualizations

Signaling Pathway of this compound Neurotoxicity

This compound's primary mode of action is the disruption of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. It binds to a unique site on the α6 subunit of the nAChR, distinct from the binding sites of other insecticides like neonicotinoids.[6][10][11] This allosteric binding leads to the hyperexcitation of neurons, causing involuntary muscle contractions, tremors, and eventual paralysis and death of the insect.[2][9]

Caption: this compound's neurotoxic mechanism of action.

Environmental Risk Assessment Workflow for a Pesticide

The environmental risk assessment (ERA) for a pesticide like spinosad is a multi-step process designed to evaluate potential harm to non-target organisms and the ecosystem.[1][3]

Caption: Generalized environmental risk assessment workflow.

Experimental Workflow for a Standard Acute Toxicity Test

The following diagram illustrates the typical workflow for an acute toxicity test, such as a 96-hour LC50 study in fish.

Caption: Workflow for a standard acute toxicity test.

References

- 1. epa.gov [epa.gov]

- 2. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 3. Regulating Pesticides through Risk Assessment [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. cotton.org [cotton.org]

- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pesticide assessments in Canada: Environmental risk - Canada.ca [canada.ca]

A Historical Perspective on the Discovery of Spinosyn A Insecticides: An In-depth Technical Guide

Abstract

Spinosyn A, a potent neurotoxic insecticide, represents a significant breakthrough in pest management, originating from a natural product discovery program. This technical guide provides a comprehensive historical perspective on the discovery, isolation, characterization, and mode of action of this compound. It details the experimental protocols employed during its initial identification from the soil actinomycete Saccharopolyspora spinosa, including screening, fermentation, purification, and structure elucidation. Quantitative data on fermentation yields and insecticidal efficacy are presented, alongside a detailed analysis of its unique interaction with the nicotinic acetylcholine receptor. This guide is intended to serve as a valuable resource for researchers in natural product discovery, insecticide development, and neurotoxicology.

Introduction: The Dawn of a New Insecticide Class

The mid-to-late 20th century saw an increasing demand for novel insecticides with improved safety profiles and unique modes of action to combat growing insecticide resistance. This demand spurred extensive screening programs for natural products, which have historically been a rich source of bioactive compounds. The discovery of the spinosyns marked a pivotal moment in this endeavor. Spinosad, the commercial insecticide, is a mixture of the two most active fermentation products, this compound and Spinosyn D.[1] this compound is the major and most active component.[1] This guide focuses on the historical journey of this compound, from its serendipitous discovery to its characterization as a powerful and commercially successful insecticide.

The Discovery of Saccharopolyspora spinosa

The story of this compound begins with the isolation of the microorganism that produces it. In 1982, a soil sample collected from a non-operational sugar mill rum still on a Caribbean island led to the discovery of a novel actinomycete.[2][3] Researchers Frederick P. Mertz and Raymond C. Yao of Lilly Research Laboratories characterized this new species, which they named Saccharopolyspora spinosa, formally described in 1990.[2][4] The species is characterized by pale yellowish-pink aerial hyphae that form long chains of spores encased in distinctive spiny sheaths.[4] This organism, belonging to the order Actinomycetales, would soon be recognized as the source of a new family of potent insecticidal compounds.[2][4]

Initial Screening for Insecticidal Activity

The identification of S. spinosa's insecticidal properties was a result of a systematic screening program designed to uncover novel bioactive compounds from actinomycetes. While the exact, proprietary screening protocols of the time are not fully public, a generalized methodology can be reconstructed based on common practices for discovering insecticides from microbial sources in that era.

-

Soil Sample Collection and Pre-treatment:

-

Soil samples were collected from unique ecological niches, such as the aforementioned rum still, to increase the probability of finding novel microorganisms.

-

Samples were air-dried and heated (e.g., 50-120°C for 1 hour) to reduce the population of common bacteria and fungi, thereby selectively isolating actinomycetes.[5][6][7]

-

-

Isolation of Actinomycetes:

-

A 1-gram aliquot of the pre-treated soil was suspended in 10 mL of sterile saline solution.

-

Serial dilutions of the suspension were plated onto various selective agar media, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.[5][6]

-

Plates were incubated at 28-30°C for 7-14 days, and colonies exhibiting the characteristic chalky, filamentous morphology of actinomycetes were selected for further study.

-

-

Primary Bioassay:

-

Individual actinomycete isolates were cultured on solid agar media.

-

These solid cultures were then directly incorporated into the diet of a model insect, such as the housefly (Musca domestica), or larvae of a key agricultural pest like the tobacco budworm (Heliothis virescens).[8]

-

Mortality was observed over a period of 24-72 hours. Strains that caused significant insect mortality were advanced to the next stage.

-

-

Secondary Bioassay (Fermentation Broth):

-

Promising isolates were cultured in a liquid fermentation medium (e.g., a nutrient broth containing glucose, soy flour, and yeast extract).

-

After a 7-10 day fermentation period, the broth was centrifuged, and the supernatant or a solvent extract of the whole broth was applied to a substrate (e.g., a cotton leaf disc or incorporated into an artificial diet).

-

The treated substrate was then fed to the target insect pest, and mortality was quantified to determine the potency of the produced metabolites.

-

This screening cascade led to the identification of the A83543 culture, later identified as Saccharopolyspora spinosa, which produced a family of insecticidal compounds subsequently named the spinosyns.

Fermentation, Isolation, and Structure Elucidation of this compound

Following the discovery of its insecticidal activity, efforts were focused on producing, isolating, and identifying the active compounds from S. spinosa.

Fermentation

This compound is produced through aerobic fermentation of S. spinosa.[9] Initial fermentation yields from the wild-type strain were modest, but through media optimization and strain improvement, production levels have been significantly increased over the years.

-

Seed Culture: A vegetative cell suspension of S. spinosa is prepared by inoculating a suitable seed medium (e.g., containing glucose, soy flour, yeast extract, and magnesium sulfate).[10] The culture is incubated at 28-31°C with shaking at 250 rpm for 48-72 hours.[10]

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical early production medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., cottonseed meal, soy flour), and various mineral salts.[10]

-

Fermentation Conditions: The production culture is incubated at 28-31°C with vigorous aeration and agitation for 7 to 14 days.[10]

-

Monitoring: The production of spinosyns is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The spinosyns are macrolides and are relatively nonpolar, which dictates the extraction and purification strategy.

-

pH Adjustment and Extraction: The pH of the whole fermentation broth is adjusted to >8.0 with an alkaline solution (e.g., sodium hydroxide) to ensure the spinosyns, which contain a basic forosamine sugar, are in their neutral, less water-soluble form.[11] The broth is then extracted with a water-immiscible organic solvent such as ethyl acetate or ethanol.[11][12]

-

Acidic Back-Extraction: The organic extract is then washed with an acidic aqueous solution (pH < 5.0).[11] This protonates the forosamine nitrogen, rendering the spinosyns water-soluble and transferring them to the aqueous phase, leaving many non-basic impurities in the organic phase.

-

Re-extraction and Concentration: The pH of the acidic aqueous solution is again raised to >8.0, and the spinosyns are re-extracted into an organic solvent.[11] This solvent is then evaporated under reduced pressure to yield a crude extract enriched in spinosyns.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. A gradient of nonpolar to polar solvents (e.g., petroleum ether:ethyl acetate:methanol) is used to separate the different spinosyns.[12] Fractions are collected and analyzed by HPLC, and those containing pure this compound are pooled.

-